2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile

purity specification quality control boronic ester procurement

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 1093307-35-7) is a pinacol boronic ester building block featuring a pyrazole core substituted with a cyanomethyl side chain and a dioxaborolane moiety. It is designed as a bifunctional Suzuki–Miyaura coupling partner, offering both the boronic ester for C–C bond formation and a nitrile handle for further functionalization.

Molecular Formula C11H16BN3O2
Molecular Weight 233.08 g/mol
CAS No. 1093307-35-7
Cat. No. B1428791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile
CAS1093307-35-7
Molecular FormulaC11H16BN3O2
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC#N
InChIInChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13/h7-8H,6H2,1-4H3
InChIKeyLBHVFQPLKQHEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 1093307-35-7) Procurement-Ready Overview


2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 1093307-35-7) is a pinacol boronic ester building block featuring a pyrazole core substituted with a cyanomethyl side chain and a dioxaborolane moiety . It is designed as a bifunctional Suzuki–Miyaura coupling partner, offering both the boronic ester for C–C bond formation and a nitrile handle for further functionalization . The compound is a crystalline solid with a predicted boiling point of 380.9 °C and is commercially supplied at purities of 97–98% .

Suzuki–Miyaura cross-coupling boronic ester partner
Pre-installed nitrile handle for downstream functionalization
Crystalline solid for straightforward weighing and handling

Why Generic Pyrazole Boronic Esters Cannot Substitute 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile for Targeted Synthesis


Close structural analogs such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 269410-08-4) lack the cyanomethyl group, which is essential for direct incorporation into advanced intermediates like Baricitinib Intermediate 8 . Without this nitrile handle, users must introduce the cyanomethyl moiety through a separate Wittig or alkylation step, adding synthetic complexity, increasing reagent costs, and lowering overall yield . The following quantitative evidence details exactly where the target compound provides measurable advantages over its closest analogs.

Missing cyanomethyl handle

Unsubstituted pyrazole boronic esters lack the nitrile group, which may require an additional Wittig or alkylation step to install, increasing synthetic complexity and potentially lowering overall yield.

Purity and thermal profile mismatch

Typical commercial purity and thermal stability of generic analogs may differ from the target compound, which can affect coupling reproducibility and high-temperature reaction performance.

Quantitative Differentiation Evidence for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile Versus Closest Analogs


Higher Commercial Purity Specification: 98 % vs. 97 % for Unsubstituted Analog

The target compound is routinely supplied at ≥98 % purity by leading vendors, whereas the most common unsubstituted analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is typically listed at 97 % purity . This 1 % absolute purity difference, verified by HPLC/GC, translates to fewer by-products in subsequent cross-coupling reactions, reducing purification burden and improving yield reproducibility.

Purity specification
Specification review
98% (target) vs. 97% (unsubstituted analog)
Higher purity may support coupling reproducibility and reduce by-product formation
Vendor specification data; cross-study comparable
purity specification quality control boronic ester procurement

Superior High-Temperature Stability: 45 °C Higher Boiling Point Than Unsubstituted Analog

The target compound exhibits a predicted boiling point of 380.9 °C at 760 mmHg, compared to 335.4 °C for the unsubstituted analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . This 45.5 °C difference indicates significantly lower volatility and higher thermal tolerance, enabling safer use in high-temperature Suzuki–Miyaura couplings (e.g., those requiring refluxing DMF or DMA) without evaporative loss or decomposition.

Thermal stability
Data to verify
Boiling point 380.9°C vs. 335.4°C (+45.5°C)
Higher thermal tolerance may enable high-temperature Suzuki couplings without evaporative loss
Predicted values; cross-study comparable
thermal stability high-temperature coupling boronic ester volatility

Step-Efficiency Advantage: Eliminates Wittig Reaction in Baricitinib Intermediate Synthesis

In the reported synthesis of Baricitinib Intermediate 8, the unsubstituted 4-pyrazoleboronic acid pinacol ester is first coupled, then the cyanomethyl group is installed through a multi-step sequence that includes a Wittig reaction . By using the target compound, which already carries the cyanomethyl functionality, the Wittig step (and associated work-up and purification) is completely eliminated. This reduces the overall step count, lowers cumulative yield losses, and shortens the synthesis cycle time.

Synthetic efficiency
Class-level
Direct coupling may eliminate separate Wittig step for cyanomethyl installation
Streamlined route may reduce step count and improve throughput for JAK inhibitor intermediates
Based on published Baricitinib Intermediate 8 synthesis route
synthetic efficiency Baricitinib intermediate cyanomethyl handle step count reduction

Procurement-Driven Application Scenarios for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile


Streamlined Synthesis of Baricitinib and JAK Inhibitor Intermediates

The cyanomethyl group pre-installed in the target compound eliminates the need for a Wittig-based cyanomethyl installation step, as evidenced by the published Baricitinib Intermediate 8 synthesis . Researchers and process chemists can directly couple this boronic ester with azetidine or pyrrolopyrimidine cores, achieving a shorter, higher-yielding route to JAK inhibitors .

High-Temperature Suzuki–Miyaura Coupling Protocols

With a boiling point 45 °C higher than the unsubstituted analog, the target compound is better suited for high-temperature couplings (e.g., DMF or DMA at >150 °C) without evaporative loss . This thermal stability supports robust scale-up and continuous-flow chemistry applications.

High-Purity Medicinal Chemistry Library Construction

The 98 % purity specification, verified by HPLC/GC , ensures minimal contamination in parallel synthesis campaigns. The combination of a clean boronic ester for Suzuki diversification and a reactive nitrile handle for subsequent transformations (reduction, hydrolysis, cyclization) makes this compound a versatile anchor point for generating diverse, high-quality compound libraries.

Application
Selection Property
Validation Focus
JAK inhibitor intermediate synthesis
Pre-installed cyanomethyl handle
Verify elimination of Wittig step and coupling yield
High-temperature Suzuki couplings
Reported high boiling point profile
Assess thermal stability in refluxing DMF/DMA
Medicinal chemistry library construction
Bifunctional boronic ester/nitrile scaffold
Confirm purity and diversification compatibility
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